molecular formula C14H10O2 B13818494 Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- CAS No. 42896-18-4

Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro-

Cat. No.: B13818494
CAS No.: 42896-18-4
M. Wt: 210.23 g/mol
InChI Key: SSPWYTLOLFBHPK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the formation of the desired bicyclic structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- undergoes various chemical reactions, including:

Scientific Research Applications

Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction pathways and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- can be compared with similar compounds such as:

The uniqueness of Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- lies in its bicyclic structure, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

42896-18-4

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2,9-dioxatetracyclo[8.6.0.03,8.011,16]hexadeca-3,5,7,11,13,15-hexaene

InChI

InChI=1S/C14H10O2/c1-2-6-10-9(5-1)13-14(10)16-12-8-4-3-7-11(12)15-13/h1-8,13-14H

InChI Key

SSPWYTLOLFBHPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C(C2=C1)OC4=CC=CC=C4O3

Origin of Product

United States

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